N-(3-(4-Phenylpiperazin-1-yl)propyl)furan-2-carboxamide belongs to a family of carboxamide derivatives that has shown potential in various pharmacological research areas. The compound is characterized by a furan-2-carboxamide core structure, linked to a phenylpiperazine moiety via a propyl chain. While the provided literature does not explicitly detail its source, its structure suggests it is a synthetic compound. This compound and its derivatives have been investigated for their potential as antiviral agents [], inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease [], and their interaction with dopamine receptors [].
One study highlights that N-(3-(4-phenylpiperazin-1-yl)propyl)furan-2-carboxamide derivatives, specifically compound ML188 (16-(R), (R)-N-(4-(tert-butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)furan-2-carboxamide), act as noncovalent inhibitors of the SARS-CoV 3CL protease. [] This mechanism differs from the majority of reported coronavirus 3CLpro inhibitors, which rely on covalent modification of the enzyme.
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4